Ethyl bromofluoroacetate
Overview
Description
Ethyl bromofluoroacetate is a clear yellow liquid . It is an ester that can be used to introduce the CF2 group when synthesizing chemical compounds . It is an intermediate useful for the synthesis of polyfluoroalkyl-substituted fluoro enol ethers and N-protected α-fluoroglycines .
Synthesis Analysis
Ethyl bromofluoroacetate can be produced through a reaction involving ethyl fluorosulfonoxydifluoroacetate and sodium bromide (NaBr). This reaction could occur in the solvent sulfolane and takes 12 hours at 100 °C with a yield of 31% .Molecular Structure Analysis
The linear formula of Ethyl bromofluoroacetate is BrCH(F)CO2C2H5 . Its molecular weight is 184.99 .Chemical Reactions Analysis
Ethyl bromofluoroacetate, and other similar compounds containing a CF2 unit, can be generated using the Reformatsky reagent with aldehydes and ketones. This yields 2,2-difluoro-3-hydroxy esters .Physical And Chemical Properties Analysis
Ethyl bromofluoroacetate has a density of 1.6±0.1 g/cm3, a boiling point of 154.0±0.0 °C at 760 mmHg, and a vapor pressure of 3.2±0.2 mmHg at 25°C . Its refractive index is 1.430 .Scientific Research Applications
Synthesis of Unsymmetrical α,α-Diarylacetates
- Application : Ethyl bromofluoroacetate is used as a precursor for synthesizing unsymmetrical α,α-diarylacetates. This involves the formation of intermediate arylglycines and a subsequent transformation into α,α-diarylacetates. This method has shown a wide scope and efficiency in diarylation reactions, proving its utility in the synthesis of complex organic compounds (Jadhav & Singh, 2016).
N-Formylation of Amines
- Application : In copper-catalyzed N-formylation of amines, ethyl bromodifluoroacetate serves as the N-formylating reagent. This application encompasses a range of primary, secondary, cyclic arylamines, and aliphatic amines, enabling the production of N-formamides in varying yields (Li, Zhang, Chen, & Zhang, 2018).
Visible Light Mediated Organocatalytic Activation
- Application : Utilizing visible light mediated, Eosin Y catalyzed photoredox transformation, ethyl bromofluoroacetate can be activated to react with nucleophiles like indoles and anilines. This results in the efficient synthesis of bisindolyl and bisanilinoyl acetate derivatives, highlighting its role in innovative synthesis methods (Jadhav, Bakshi, & Singh, 2015).
Cross-Coupling Reactions
- Application : Ethyl bromodifluoroacetate is used in palladium-catalyzed Negishi cross-coupling reactions with aryl bromides or triflates. This method facilitates the construction of C(sp2)-CF2 bonds under mild conditions, showcasing its relevance in forming complex molecular structures (Xia et al., 2017).
Visible-Light-Mediated Fluoroalkylation
- Application : Employing a visible-light-promoted alkylation and decarboxylation sequence, ethyl bromofluoroacetate is used for the preparation of mono- and difluoromethylated phenanthridine derivatives. This method offers a practical and unified strategy for the synthesis of these compounds at room temperature (Sun & Yu, 2014).
Safety And Hazards
Future Directions
Ethyl bromofluoroacetate has been introduced into Li–O2 batteries as an innovative bifunctional redox mediator (RM). Through a particular electrochemical pretreatment method in an argon-filled atmosphere, ethyl bromofluoroacetate reacts on the surface of the lithium anode, leading to the dissociation of Br− and F− from its molecules. The generated Br− acts as the effective component of the RM, considerably reducing the charging overpotential of the Li–O2 battery .
properties
IUPAC Name |
ethyl 2-bromo-2-fluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrFO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNDTPIRBQGESN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905152 | |
Record name | Ethyl bromo(fluoro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50905152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl bromofluoroacetate | |
CAS RN |
401-55-8, 10-35-5 | |
Record name | Acetic acid, 2-bromo-2-fluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl bromofluoroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl bromo(fluoro)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50905152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl bromofluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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